
4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27FN2O2S and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The chemical formula for this compound is C20H26FN2O2S. Its structure features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibacterial agents. The presence of the tetrahydroquinoline moiety suggests potential neuroactive properties, as compounds with similar structures have been studied for their effects on the central nervous system.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Studies have shown that related compounds can effectively combat various bacterial strains, including resistant ones. For instance, a study demonstrated that derivatives of benzenesulfonamide had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Emerging data suggest that compounds with similar structures may possess antitumor properties. A study examining the effects of various sulfonamide derivatives on cancer cell lines indicated that they could induce apoptosis in malignant cells through the activation of caspase pathways . Specifically, the introduction of a tetrahydroquinoline group has been associated with enhanced cytotoxicity against human cancer cell lines, potentially due to its ability to interact with multiple cellular targets.
Neuropharmacological Effects
The tetrahydroquinoline component may impart neuropharmacological activity. Compounds resembling this structure have been reported to exhibit anxiolytic and antidepressant effects in animal models. For example, a related tetrahydroquinoline derivative was shown to reduce anxiety-like behaviors in rodents through modulation of serotonin receptors . This suggests potential applications in treating mood disorders.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including the compound . Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its ability to inhibit biofilm formation—a significant factor in chronic infections .
Study 2: Antitumor Mechanisms
In vitro assays were conducted on human breast cancer cell lines to assess the antitumor effects of the compound. The results revealed a dose-dependent decrease in cell viability, attributed to the induction of oxidative stress and subsequent apoptosis. The study highlighted the importance of further exploring this compound's mechanism of action .
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Studies indicate that sulfonamides can exhibit antibacterial properties, making this compound a candidate for antibiotic development. Research has shown that modifications in the sulfonamide structure can enhance antimicrobial efficacy against resistant strains of bacteria .
Enzyme Inhibition
Research on similar compounds suggests that 4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide may inhibit specific enzymes involved in disease processes. For instance, sulfonamides have been studied as inhibitors of carbonic anhydrase and other enzymes related to metabolic pathways . The ability to inhibit such enzymes can lead to therapeutic applications in conditions like glaucoma and edema.
Anticancer Research
Preliminary studies indicate that compounds with similar structures may possess anticancer properties. The National Cancer Institute has assessed various sulfonamide derivatives for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth . Further research could explore the specific effects of this compound on different cancer types.
Neuropharmacology
Given its structural similarity to other neuroactive compounds, this sulfonamide may have implications in neuropharmacology. Studies on related compounds have indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting neuroprotective effects .
Data Tables
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study 1 : A study on sulfonamide derivatives demonstrated significant antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus. The modified structures showed enhanced binding affinity to bacterial targets .
- Case Study 2 : Research involving enzyme inhibitors indicated that certain sulfonamides could effectively lower intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase .
- Case Study 3 : A series of related compounds were tested against various cancer cell lines, revealing that some derivatives exhibited over 70% inhibition of cell proliferation at low micromolar concentrations .
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c1-3-12-24-13-4-5-18-15-17(6-9-21(18)24)10-11-23-27(25,26)19-7-8-20(22)16(2)14-19/h6-9,14-15,23H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUQXXCFUDGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.